Superior Infarct Size Reduction in Canine Ischemia-Reperfusion Model Compared to Diltiazem
In a direct head-to-head comparison in a canine model of myocardial infarction (90-min LCX occlusion followed by 4-h reperfusion), Caldaret demonstrated markedly greater infarct size reduction than the calcium channel blocker Diltiazem. Caldaret's efficacy was also dose-dependent, with higher doses yielding greater protection [1].
| Evidence Dimension | Reduction in Myocardial Infarct Size |
|---|---|
| Target Compound Data | Caldaret: 51.3% reduction at 3 μg/kg/h; 71.9% reduction at 30 μg/kg/h (both intravenous infusion for 30 min at LCX-reperfusion) |
| Comparator Or Baseline | Diltiazem: 36.1% reduction at 2000 μg/kg/h (intravenous infusion) |
| Quantified Difference | Caldaret (low dose): 15.2 percentage points greater reduction (51.3% vs. 36.1%). Caldaret (high dose): 35.8 percentage points greater reduction (71.9% vs. 36.1%). |
| Conditions | Canine model: 90-min left circumflex (LCX) coronary artery occlusion, followed by 4-h reperfusion. Agents infused intravenously. |
Why This Matters
This data establishes Caldaret as a more potent cardioprotective agent in a clinically relevant large animal model, directly relevant for researchers selecting a compound to study the impact of Ca²⁺ modulation on reperfusion injury.
- [1] Kawasumi H, Satoh N, Kitada Y. Caldaret, an intracellular Ca2+ handling modulator, limits infarct size of reperfused canine heart. J Pharmacol Sci. 2007;103(2):222-33. View Source
